Cas no 71198-54-4 (CYCLOBUTANE, 1-(BROMOMETHYL)-2-METHYL-, CIS-)
CYCLOBUTANE, 1-(BROMOMETHYL)-2-METHYL-, CIS- Chemical and Physical Properties
Names and Identifiers
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- CYCLOBUTANE, 1-(BROMOMETHYL)-2-METHYL-, CIS-
- EN300-37327911
- rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane,cis
- rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane
- 71198-54-4
-
- Inchi: 1S/C6H11Br/c1-5-2-3-6(5)4-7/h5-6H,2-4H2,1H3/t5-,6-/m1/s1
- InChI Key: MBCOMXKBMWRVQB-PHDIDXHHSA-N
- SMILES: BrC[C@H]1CC[C@H]1C
Computed Properties
- Exact Mass: 162.00441Da
- Monoisotopic Mass: 162.00441Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 61.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 0Ų
CYCLOBUTANE, 1-(BROMOMETHYL)-2-METHYL-, CIS- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37327911-0.05g |
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane, cis |
71198-54-4 | 95% | 0.05g |
$252.0 | 2023-06-02 | |
| Enamine | EN300-37327911-0.1g |
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane, cis |
71198-54-4 | 95% | 0.1g |
$376.0 | 2023-06-02 | |
| Enamine | EN300-37327911-0.25g |
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane, cis |
71198-54-4 | 95% | 0.25g |
$538.0 | 2023-06-02 | |
| Enamine | EN300-37327911-0.5g |
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane, cis |
71198-54-4 | 95% | 0.5g |
$847.0 | 2023-06-02 | |
| Enamine | EN300-37327911-1.0g |
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane, cis |
71198-54-4 | 95% | 1g |
$1086.0 | 2023-06-02 | |
| Enamine | EN300-37327911-2.5g |
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane, cis |
71198-54-4 | 95% | 2.5g |
$2127.0 | 2023-06-02 | |
| Enamine | EN300-37327911-5.0g |
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane, cis |
71198-54-4 | 95% | 5g |
$3147.0 | 2023-06-02 | |
| Enamine | EN300-37327911-10.0g |
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane, cis |
71198-54-4 | 95% | 10g |
$4667.0 | 2023-06-02 | |
| 1PlusChem | 1P028YW2-50mg |
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane,cis |
71198-54-4 | 95% | 50mg |
$363.00 | 2024-04-21 | |
| 1PlusChem | 1P028YW2-100mg |
rac-(1R,2S)-1-(bromomethyl)-2-methylcyclobutane,cis |
71198-54-4 | 95% | 100mg |
$527.00 | 2024-04-21 |
CYCLOBUTANE, 1-(BROMOMETHYL)-2-METHYL-, CIS- Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on CYCLOBUTANE, 1-(BROMOMETHYL)-2-METHYL-, CIS-
Recent Advances in the Study of CYCLOBUTANE, 1-(BROMOMETHYL)-2-METHYL-, CIS- (CAS: 71198-54-4)
The compound CYCLOBUTANE, 1-(BROMOMETHYL)-2-METHYL-, CIS- (CAS: 71198-54-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.
Recent studies have highlighted the importance of cis-cyclobutane derivatives in medicinal chemistry, particularly in the development of novel small-molecule inhibitors. The bromomethyl and methyl substituents on the cyclobutane ring of 71198-54-4 offer a versatile scaffold for further chemical modifications, making it a promising candidate for the design of targeted therapies. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the synthesis of cyclobutane-based protease inhibitors, which show potential in treating viral infections such as HIV and hepatitis C.
In addition to its role in drug development, 71198-54-4 has been investigated for its unique stereochemical properties. The cis-configuration of the substituents on the cyclobutane ring has been shown to influence the compound's binding affinity to biological targets. Computational modeling studies, as reported in a 2024 paper in ACS Chemical Biology, suggest that the cis-orientation enhances the compound's ability to interact with hydrophobic pockets in enzyme active sites, thereby improving its inhibitory potency.
Another area of interest is the compound's potential application in cancer therapy. Preliminary in vitro studies conducted by researchers at the National Cancer Institute have revealed that derivatives of 71198-54-4 exhibit selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. These findings, published in Cancer Research Communications in early 2024, underscore the need for further investigation into the compound's mechanism of action and its potential as a chemotherapeutic agent.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 71198-54-4 for clinical use. Recent advancements in flow chemistry, as detailed in a 2023 Organic Process Research & Development article, have shown potential for improving the yield and purity of the compound, thereby facilitating its broader application in pharmaceutical research.
In conclusion, CYCLOBUTANE, 1-(BROMOMETHYL)-2-METHYL-, CIS- (CAS: 71198-54-4) represents a valuable scaffold in medicinal chemistry with diverse therapeutic potential. Ongoing research continues to explore its applications in drug discovery, with particular emphasis on its stereochemical advantages and biological activity. Future studies should focus on optimizing its synthesis and elucidating its precise mechanisms of action to fully realize its clinical potential.
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